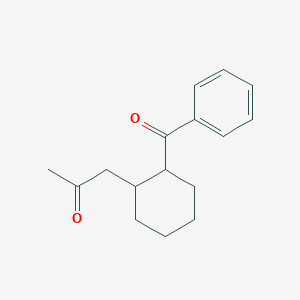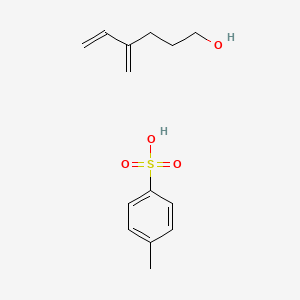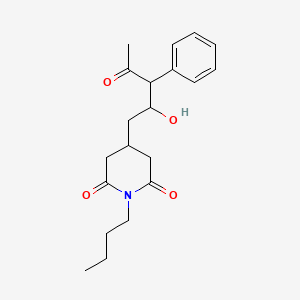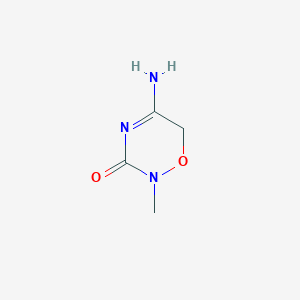![molecular formula C16H16N2S4 B14618682 Benzenecarbothioamide, 4,4'-[dithiobis(methylene)]bis- CAS No. 59514-75-9](/img/structure/B14618682.png)
Benzenecarbothioamide, 4,4'-[dithiobis(methylene)]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenecarbothioamide, 4,4’-[dithiobis(methylene)]bis- is a chemical compound known for its unique structure and properties It is characterized by the presence of two benzenecarbothioamide groups connected by a dithiobis(methylene) bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, 4,4’-[dithiobis(methylene)]bis- typically involves the reaction of benzenecarbothioamide with formaldehyde and a sulfur source under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by acids or bases to facilitate the formation of the dithiobis(methylene) bridge.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is usually subjected to purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenecarbothioamide, 4,4’-[dithiobis(methylene)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiobis(methylene) bridge to a simpler thiol group.
Substitution: The benzenecarbothioamide groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzenecarbothioamide derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenecarbothioamide, 4,4’-[dithiobis(methylene)]bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzenecarbothioamide, 4,4’-[dithiobis(methylene)]bis- involves its interaction with molecular targets such as enzymes or metal ions. The dithiobis(methylene) bridge can form strong bonds with metal ions, making it a useful ligand in coordination chemistry. Additionally, the benzenecarbothioamide groups can interact with biological macromolecules, potentially inhibiting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenecarbothioamide: Lacks the dithiobis(methylene) bridge, making it less versatile in coordination chemistry.
Dithiobis(methylene)bisguanidine: Contains guanidine groups instead of benzenecarbothioamide, leading to different reactivity and applications.
Uniqueness
Benzenecarbothioamide, 4,4’-[dithiobis(methylene)]bis- is unique due to its dual benzenecarbothioamide groups connected by a dithiobis(methylene) bridge. This structure imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
59514-75-9 |
|---|---|
Molekularformel |
C16H16N2S4 |
Molekulargewicht |
364.6 g/mol |
IUPAC-Name |
4-[[(4-carbamothioylphenyl)methyldisulfanyl]methyl]benzenecarbothioamide |
InChI |
InChI=1S/C16H16N2S4/c17-15(19)13-5-1-11(2-6-13)9-21-22-10-12-3-7-14(8-4-12)16(18)20/h1-8H,9-10H2,(H2,17,19)(H2,18,20) |
InChI-Schlüssel |
SFMMVVPOSHJPTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CSSCC2=CC=C(C=C2)C(=S)N)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Butyl-3-[2-(2H-tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14618611.png)




![(1R,7S)-4-oxabicyclo[5.1.0]octane-3,5-dione](/img/structure/B14618646.png)
![Lithium 7-bromobicyclo[4.1.0]heptan-7-ide](/img/structure/B14618647.png)


![[1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphate](/img/structure/B14618673.png)
![N-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B14618677.png)



